molecular formula C16H16ClNO5 B13996661 Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate

Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate

Cat. No.: B13996661
M. Wt: 337.75 g/mol
InChI Key: SYASXUXWOKXKDP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester, an aniline derivative, and a dioxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the ester group: This can be achieved by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Introduction of the aniline derivative: The 4-chloroaniline can be introduced through a nucleophilic substitution reaction.

    Formation of the dioxolan ring: This step might involve cyclization reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromoanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
  • Ethyl 3-(4-fluoroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
  • Ethyl 3-(4-methoxyanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate

Uniqueness

Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C16H16ClNO5

Molecular Weight

337.75 g/mol

IUPAC Name

ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate

InChI

InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3

InChI Key

SYASXUXWOKXKDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O

Origin of Product

United States

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